Biotinyl Cystamine
Overview
Description
Biotinyl Cystamine, also referred to as BC, is a new form of cysteamine, an amino acid, that has been biotinylated . BC is a compact compound specifically designed for scientific research purposes and has proven to be an invaluable asset in the investigation of various biological processes . It is a crosslinking photoaffinity label ligand with a molecular formula of C14H26N4O2S3 and a molecular weight of 378.58 .
Synthesis Analysis
Cysteamine, the decarboxylated derivative of the amino acid cysteine, and cystamine, the oxidized form of cysteamine, are generated by the degradation of coenzyme A, which in turn, is generated from pantothenate (vitamin B5) and cysteine .Molecular Structure Analysis
The molecular structure of Biotinyl Cystamine is derived from cysteamine, the decarboxylated derivative of the amino acid cysteine, and cystamine, the oxidized form of cysteamine . Biotinylation techniques involve the covalent attachment of biotin molecules to target proteins .Chemical Reactions Analysis
Cysteamine and cystamine mitigate oxidative stress and inflammation and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling . The conjugation of cysteamine to the surface of nanoparticles is generally proposed to improve the intra-oral delivery of cyclodextrin-drug inclusion complexes, as well as to enhance the colorimetric detection of compounds by a gold nanoparticle aggregation method .Scientific Research Applications
Examination of Protein-Protein Interactions
Biotinyl Cystamine (BC) has been extensively used in the examination of protein-protein interactions . The binding properties of BC, facilitated by its biotin component, offer an avenue to investigate these interactions .
Study of Protein-DNA Interactions
The biotin moiety of BC can form associations with DNA, enabling the study of protein-DNA interactions . This has been a crucial aspect of understanding the complex interplay between proteins and DNA in various biological processes .
Exploration of Biological Pathway Adjustments
Biotinyl Cystamine has the capability to interact with enzymes, allowing for the examination of biological pathway modulation . This has been instrumental in understanding how biological pathways can be manipulated for various research purposes .
Investigation of Cell Signaling Pathways
BC has served as a valuable tool in scrutinizing cell signaling pathways related to inflammation and the immune system . This has provided insights into how cells communicate and respond to various stimuli .
Examination of Gene Expression and Mutations
The application of Biotinyl Cystamine has also benefited the examination of gene expression and the consequences of gene mutations . This has been key in understanding how genes function and how mutations can affect these functions .
Therapeutic Applications in Neurodegenerative Diseases
Cysteamine and cystamine, the oxidized form of cysteamine, have shown promise in the treatment of certain mouse models of neurodegenerative diseases, such as Parkinson’s disease (PD) and Huntington’s disease (HD) . As BC is a new form of cysteamine that has been biotinylated , it could potentially have similar therapeutic applications .
Mechanism of Action
Target of Action
Biotinyl Cystamine, also referred to as BC, is a new form of cysteamine, an amino acid, that has been biotinylated . The primary targets of Biotinyl Cystamine are the oxidative stress and inflammation pathways . It also targets neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .
Mode of Action
Biotinyl Cystamine interacts with its targets to mitigate oxidative stress and inflammation . It upregulates neuroprotective pathways involving BDNF and Nrf2 signaling . This compound can traverse the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration .
Biochemical Pathways
Biotinyl Cystamine affects several biochemical pathways. It plays a crucial role in unraveling protein-protein interactions, protein-DNA interactions, and the manipulation of biological pathways . It has served as a valuable tool in scrutinizing cell signaling pathways related to inflammation, and the immune system . The examination of gene expression and the consequences of gene mutations have also benefited from the application of Biotinyl Cystamine .
Pharmacokinetics
It is known that cysteamine, the decarboxylated derivative of the amino acid cysteine, can traverse the blood-brain barrier . This suggests that Biotinyl Cystamine may also have the ability to cross this barrier, which is a desirable characteristic for drugs targeting neurodegeneration .
Result of Action
The result of Biotinyl Cystamine’s action is the mitigation of oxidative stress and inflammation, and the upregulation of neuroprotective pathways . This leads to a decrease in neurodegeneration and neuropsychiatric deficits .
Action Environment
The action environment of Biotinyl Cystamine is largely within the cell, where it interacts with various proteins and DNA
Safety and Hazards
The safety data sheet for Biotinyl Cystamine can be found online . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Cysteamine and cystamine appear to be promising in the treatment of certain mouse models of neurodegenerative diseases, such as Parkinson’s disease (PD) and Huntington’s disease (HD). Cysteamine can cross the blood-brain barrier, which makes it an attractive candidate for therapeutic applications . Moreover, cysteamine and cystamine exert direct antiviral actions against SARS-CoV-2 and have in vitro immunomodulatory effects, thus providing a rational to test these compounds as a novel therapy for COVID-19 .
properties
IUPAC Name |
N-[2-(2-aminoethyldisulfanyl)ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2S3/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10?,11-,13?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDWNMKIWHKJOW-AKJDGMEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676243 | |
Record name | N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-5-[(4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128915-82-2 | |
Record name | N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-5-[(4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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